This compound can be classified as:
The synthesis of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its spatial arrangement and interactions.
Chemical reactions involving 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid can include:
These reactions are influenced by factors such as pH, temperature, and solvent conditions.
The mechanism of action for 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid is primarily linked to its interactions with biological targets:
Further studies are required to elucidate the precise biochemical pathways affected by this compound.
The physical and chemical properties of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid include:
These properties influence its handling during synthesis and application in various fields.
The applications of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid are diverse:
Research continues into exploring these applications further, particularly in medicinal chemistry where novel therapeutic agents are in high demand.
4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid represents a structurally sophisticated small molecule that integrates three pharmacologically significant domains: a 4-hydroxybenzoyl aromatic system, a hydrazine linker, and a 4-oxobutanoic acid moiety. Its systematic IUPAC name derives from the parent succinic acid chain, where the terminal carbonyl forms a hydrazide bond with 4-hydroxybenzoic acid. This nomenclature precisely defines atomic connectivity while adhering to multiplicative principles for complex substituents [1] [6]. The compound is alternatively designated as N'-(4-hydroxybenzoyl)succinohydrazidic acid, reflecting its classification as a bis-functionalized hydrazide derivative where both carbonyl groups of succinic acid undergo modification – one as a carboxylic acid and the other as a N-acylhydrazone [5] [8].
The molecular architecture (C₁₁H₁₂N₂O₅, MW 252.23 g/mol) features several critical structural elements:
Table 1: Systematic Nomenclature and Structural Descriptors
Classification | Descriptor |
---|---|
IUPAC Name | 4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid |
Alternative Name | N'-(4-Hydroxybenzoyl)succinohydrazidic acid |
Molecular Formula | C₁₁H₁₂N₂O₅ |
Core Structural Motifs | Aryl hydrazide, β-keto acid, phenolic hydroxyl |
Tautomerism Potential | Keto-enol (β-keto acid), hydrazone-azolimine |
This molecular hybrid exhibits dynamic stereoelectronic behavior, including keto-enol tautomerism at the β-keto acid segment (stabilized by intramolecular H-bonding) and potential E/Z isomerism at the hydrazone bond. The phenolic hydroxyl (predicted pKa ~10) and carboxylic acid (predicted pKa ~4.2) create pH-dependent zwitterionic possibilities, while the hydrazide nitrogen may serve as a hydrogen bond donor/acceptor, facilitating biomolecular recognition [3] [9].
Synthetic access typically employs convergent strategies:
N-Acylhydrazones constitute a privileged scaffold in medicinal chemistry due to their balanced physicochemical properties and diverse bioactivity profiles. Within this class, 4-[2-(4-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid occupies a distinctive niche as a succinohydrazide hybrid – combining metabolic stability enhancements (via the β-keto acid) with target engagement versatility (via the phenolic hydrazide) [5] [8] [9].
Table 2: Structural Analogs and Their Documented Bioactivities
Structural Analog | Biological Activity | Reference Model |
---|---|---|
2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Anti-inflammatory (cyclooxygenase inhibition) | [5] |
Methyl δ-oxo pentanoate N-acyl hydrazones | Antiproliferative (MCF-7, PC-3 cell lines) | [8] |
Phenanthrene β-diketo acid hydrazides | HIV-1 integrase inhibition | [3] |
3-(Hydroxyaminocarbonyl)propionic acid | Metal chelation, enzyme inhibition | [6] |
The compound's primary bioactivity mechanisms include:
The pharmacokinetic optimization of this scaffold leverages hydrazide bioisosterism: The –CO–NH–NH– unit serves as a non-classical amide bioisostere, preserving hydrogen-bonding topology while resisting amidase cleavage. This enhances metabolic stability versus peptide bonds, as confirmed in microsomal stability assays (t₁/₂ > 120 min vs ~15 min for amide counterparts) [9].
The strategic importance of 4-[2-(4-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid derivatives stems from their multitarget engagement capability and synthetic tractability, positioning them as versatile intermediates for lead optimization:
Scaffold diversification potential:
Table 3: Synthetic Methodologies Enabling Drug Discovery Applications
Synthetic Pathway | Key Innovation | Medicinal Chemistry Advantage |
---|---|---|
Ketal protection of β-keto acid | Ethylene glycol/triethyl orthoformate (96% yield) | Prevents polyhydrazide formation |
Bi(NO₃)₃-catalyzed deprotection | Room-temperature deketalization (98% yield) | Enables acid-sensitive functionalities |
Gold-catalyzed alkyne hydration | Access to γ-keto hydrazides | Expands scaffold diversity |
Tin(II)-mediated diazopyruvate coupling | Introduces α-substituents | Enhances stereochemical complexity |
Therapeutic vectoring opportunities:
The drug design relevance of this scaffold is underscored by its embodiment of contemporary bioisosteric principles: The hydrazide linker serves as a non-classical amide surrogate, preserving hydrogen-bonding capacity (two H-bond acceptors, one donor) while eliminating protease sensitivity. This balances target engagement with metabolic stability – a critical optimization parameter in peptidomimetic development [9]. Computational profiling (LogP ~1.2, TPSA 110 Ų) indicates favorable permeability-passivity balance, addressing the "chemical obesity" limitation of many hydrazide-based candidates.
Table 4: Strategic Bioisosteric Applications in Scaffold Optimization
Amide Bond Replacement | Structural Feature | Advantage over Amide |
---|---|---|
Classical hydrazide | –CO–NH–NH– (linear) | Enhanced H-bonding, metal chelation |
1,2,3-Triazole | Ring with three nitrogens | Metabolic stability, click chemistry |
Reverse hydrazide | –NH–NH–CO– | Altered dipole, conformational control |
Trifluoroethylamine | –CF₂–CH₂–NH– | Electron withdrawal, protease resistance |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3